6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPWKKCAECFRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.
- Chemical Formula : C₇H₆BrN₃
- Molecular Weight : 212.05 g/mol
- CAS Number : 899429-04-0
The compound features a bromine atom at the sixth position and a methyl group at the eighth position of the triazole ring, which may significantly influence its biological activity and pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes involved in cancer progression and inflammation. The compound's unique structure allows it to modulate the activity of these enzymes effectively. For example, it has demonstrated inhibitory effects on cancer cell lines and anti-inflammatory properties in models of autoimmune diseases .
Biological Activities
Research indicates that this compound exhibits:
- Antitumor Activity : The compound has shown significant inhibitory effects on various cancer cell lines. Studies have demonstrated its potential as an antitumor agent through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : It has been evaluated for its ability to modulate immune responses, particularly in conditions such as autoimmune hepatitis .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in cancer metabolism and progression. For instance, it has been reported to inhibit Janus kinases (JAK1 and JAK2), which play a role in signal transduction pathways involved in cell growth and differentiation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₆BrN₃ | Antitumor, Anti-inflammatory |
| Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | C₈H₉BrN₄O₂ | Enzyme inhibition (RORγt) |
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | C₇H₆BrN₃ | Antimicrobial |
The comparative analysis shows that while all compounds share structural similarities with this compound, they exhibit different biological activities based on their specific functional groups and substituents.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its biological activities include:
- Antimicrobial Activity : Studies indicate that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in preliminary studies.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine | Antifungal | 15.6 |
- Anticancer Properties : Research has highlighted its potential as an inhibitor of various cancer cell lines. For example, case studies have demonstrated its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion.
Biological Research
The compound's interactions with biological systems have been a focal point:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses that may be beneficial in treating diseases such as cancer.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as substitution and oxidation makes it useful in developing new materials and pharmaceuticals.
Industrial Applications
The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties. Its synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Case Study 1: IDO1 Inhibition
A structure-based virtual screening approach identified analogs of this compound that exhibited promising results as IDO1 inhibitors. The most potent compounds demonstrated IC50 values in the low micromolar range and showed excellent metabolic stability in vitro, indicating their potential as immunotherapeutic agents.
Case Study 2: Antichlamydial Activity
In evaluating the antichlamydial properties of triazolo-pyridine derivatives, this compound was particularly effective against Chlamydia infections. The mechanism involved disrupting bacterial protein synthesis without significant toxicity to host cells.
Comparison with Similar Compounds
Key Observations :
- Ring Fusion : The [4,3-a] fusion in the target compound vs. [1,5-a] in analogs (e.g., CAS 899429-04-0) affects planarity and conjugation. X-ray studies show dihedral angles of 26.79°–30.41° between triazole and pyridine rings in related structures, influencing solubility and intermolecular interactions .
- Halogen Effects: Bromine at C6 (target compound) vs.
Physicochemical Properties
Comparative data for select derivatives:
Key Observations :
Antifungal Activity
- Compound 2 (8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine): IC₅₀ = 76.4% against H. maydis at 50 μg/mL .
- Microwave-synthesized hydrazone derivatives : Up to 80% inhibition of Fusarium oxysporum at 100 μg/mL, with activity linked to perpendicular orientation of amide groups relative to the triazolo ring .
Antimalarial Activity
- Piperidin-1-ylsulfonyl derivatives (15a–15e): IC₅₀ values in the nanomolar range against Plasmodium falciparum, with electron-withdrawing substituents (e.g., 3-Br in 15b) enhancing potency .
Key Observations :
- The target compound’s bromine and methyl groups may limit antifungal efficacy compared to sulfonamide derivatives but could favor CNS applications due to improved blood-brain barrier penetration .
Preparation Methods
Preparation Methods of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine
General Synthetic Strategy
The synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine typically involves the construction of the triazolo[4,3-a]pyridine fused ring system through cyclization reactions starting from appropriately substituted pyridine derivatives. The key steps include:
- Introduction of bromine at the 6-position on the pyridine ring.
- Installation of the methyl group at the 8-position.
- Formation of the 1,2,4-triazole ring fused to the pyridine core.
This process often requires multi-step synthesis involving halogenation, methylation, and cyclization reactions under controlled conditions.
Specific Synthetic Routes
Cyclization from 2-Amino-5-bromopyridine Derivatives
One common approach involves starting from 2-amino-5-bromopyridine, which undergoes cyclization with hydrazine derivatives or related reagents to form the triazole ring. The methyl substitution at position 8 can be introduced either before or after cyclization, depending on the synthetic route.
- Reaction conditions: Heating in solvents such as ethanol or acetonitrile, sometimes under reflux.
- Reagents: Hydrazine hydrate or substituted hydrazines, methylating agents like methyl iodide or dimethyl sulfate for methylation steps.
Microwave-Mediated Cascade Reactions
Microwave-assisted synthesis has been reported for related triazolo-pyridine derivatives, offering accelerated reaction times and improved yields. This method involves:
- Reaction of enaminonitriles with benzohydrazides or similar hydrazine derivatives.
- Microwave irradiation to promote rapid cyclization and ring closure.
Though specific data on 6-Bromo-8-methyl-triazolo[4,3-a]pyridine is limited, analogous compounds have been synthesized using this technique, suggesting potential applicability.
Halogenation and Methylation Sequence
In some synthetic schemes, the methyl group is introduced first on the pyridine ring, followed by bromination at the 6-position. Alternatively, bromination can precede methylation, depending on the reactivity and selectivity of the intermediates.
- Bromination reagents: N-bromosuccinimide (NBS), bromine in acetic acid.
- Methylation reagents: Methyl iodide, methyl triflate, or dimethyl sulfate under basic conditions.
Reaction Conditions and Key Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | NBS or Br2 in acetic acid or similar | Selective bromination at 6-position |
| Methylation | Methyl iodide or dimethyl sulfate + base | Introduction of methyl at 8-position |
| Cyclization | Hydrazine hydrate, heating in ethanol | Formation of triazole ring |
| Microwave-assisted cyclization | Enaminonitrile + benzohydrazide, microwave irradiation | Accelerated reaction, improved yield |
| Reduction (if needed) | LiAlH4 in THF, low temperature | For intermediates requiring reduction |
Research Findings and Data
- The synthesis of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine is generally achieved in moderate to good yields depending on the method and purification techniques.
- Microwave-assisted methods reduce reaction times from hours to minutes and can improve product purity.
- Halogen substitution patterns are crucial for regioselectivity and biological activity.
- The methyl group at position 8 influences the electronic properties and steric hindrance, impacting the cyclization efficiency.
- No comprehensive industrial-scale data is publicly available, but patent literature suggests multi-step sequences involving amidation, cyclization, and reduction are common for related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization from 2-amino-5-bromopyridine | 2-amino-5-bromopyridine, hydrazine hydrate | Heating in ethanol or acetonitrile | Straightforward, well-established | Longer reaction times |
| Microwave-assisted cascade reaction | Enaminonitriles, benzohydrazides | Microwave irradiation | Rapid, higher yields | Requires specialized equipment |
| Sequential halogenation and methylation | Pyridine derivatives | NBS/Br2 for bromination; methyl iodide for methylation | Control over substitution pattern | Multiple steps, purification needed |
| Patent-based multi-step synthesis | Bromopyridine derivatives, butyric acid, HATU, LiAlH4 | Amidation, reduction, cyclization under inert atmosphere | Scalable, adaptable for industrial use | Complex, multi-step |
Q & A
Q. What are the common synthetic routes for 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazine intermediates or oxidative ring closure. For example, hydrazine derivatives (e.g., 3-amino-5-bromo-2-methylpyridine) can react with carbonyl-containing reagents (e.g., methyl isocyanate) under reflux conditions to form intermediates, which cyclize to yield the triazolopyridine core . Microwave-assisted synthesis significantly improves yields (e.g., 93% in some cases) and reduces reaction times compared to conventional heating . Oxidative methods using sodium hypochlorite in ethanol at room temperature offer a green chemistry approach, avoiding toxic reagents like Cr(VI) salts .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, methyl protons appear as singlets near δ 2.5 ppm, while aromatic protons in the triazole and pyridine rings resonate between δ 7.5–9.0 ppm .
- X-ray crystallography resolves spatial arrangements, particularly the fused triazole-pyridine system and substituent orientations .
- Mass spectrometry (LC/MS) validates molecular weight (e.g., m/z 212.13 for C₇H₅BrN₃) and fragmentation patterns .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, expanding structural diversity for SAR studies . The methyl group at position 8 stabilizes the electron-deficient triazole ring, reducing side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?
Discrepancies in bioactivity (e.g., herbicidal vs. antifungal effects) often arise from substituent positioning and assay conditions. For instance, 8-chloro-3-(4-propylphenyl)-triazolopyridine showed 50% herbicidal inhibition at 37.5 g/ha , while hydrazone-containing derivatives exhibited antifungal activity via membrane disruption . Standardized bioassays (e.g., MIC values for antifungals) and computational docking (e.g., binding to RBP4 or mGluR2 receptors) help reconcile differences .
Q. What methodologies optimize triazolopyridine derivatives for targeted drug discovery?
- 3D-QSAR models identify critical substituent regions. For herbicidal activity, hydrophobic groups at position 3 enhance binding to weed-specific enzymes .
- DFT calculations predict electronic effects; the trifluoromethyl group in similar compounds increases lipophilicity and metabolic stability .
- Fragment-based screening prioritizes derivatives like sulfonamide-triazolopyridines, which showed antimalarial IC₅₀ values <1 μM against Plasmodium falciparum .
Q. How do microwave and flow chemistry improve synthetic scalability?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30-minute cyclization vs. 3-hour conventional heating) while maintaining yields >90% . Continuous flow reactors enable gram-scale production with precise temperature control, critical for intermediates prone to decomposition .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in triazolopyridine functionalization?
- Protecting groups : Temporary protection of reactive sites (e.g., carboxylic acids) prevents undesired side reactions during amide bond formation .
- Catalytic systems : Pd(OAc)₂/XPhos enhances coupling efficiency for brominated derivatives, achieving >80% yields in arylations .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
Q. How can computational tools guide the design of novel triazolopyridine analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
